molecular formula C11H17NO4 B2435103 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1798486-42-6

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No.: B2435103
CAS No.: 1798486-42-6
M. Wt: 227.26
InChI Key: YBVBBANIZAFJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
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Scientific Research Applications

Azulene Derivatives Formation

Research on furan derivatives, closely related to the chemical structure of 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, reveals their potential in forming azulene derivatives. Specifically, 3-ethoxycarbonyl- and 3-acetyl-2H-cyclohepta[b]furan-2-ones have shown the ability to react with malonitrile and other compounds, resulting in the formation of azulene derivatives. This process involves intermediates like heptafulvene-type and dihydroazulene-type, suggesting a pathway for creating complex azulene structures from furan-based compounds (Nozoe, Takase, Nakazawa, & Fukuda, 1971).

Anticancer and Antiangiogenic Activity

A study on benzofuran derivatives, which share structural motifs with this compound, demonstrates their significant anticancer and antiangiogenic activities. These derivatives, particularly those with methoxy or ethoxycarbonyl groups, have shown to inhibit cancer cell growth at nanomolar concentrations, bind to the colchicine site of tubulin, and induce apoptosis, indicating their potential as potent anticancer agents (Romagnoli et al., 2015).

Anion Coordination and Spatial Orientation

Research into amide derivatives of furan, similar in functionality to this compound, has explored their ability to coordinate anions and exhibit unique spatial orientations. One study on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide highlights its stretched amide structure, facilitating tweezer-like geometry and channel-like assembly through weak interactions. This showcases the potential for using furan and amide-based compounds in developing molecular structures with specific geometric configurations (Kalita & Baruah, 2010).

Comparative Metabolism in Herbicides

Investigations into chloroacetamide herbicides, which share a similar acetyl and ethoxy functional group arrangement with this compound, have provided insights into their metabolism in liver microsomes of humans and rats. This research helps understand the metabolic pathways and potential toxicological profiles of compounds bearing resemblance in structure and functionality, contributing to safer agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).

Decarboxylative Claisen Rearrangement

The study of furan derivatives, such as furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, has led to the discovery of their facile decarboxylative Claisen rearrangement under specific conditions, yielding heteroaromatic products. This highlights the chemical versatility and reactivity of furan-based compounds, suggesting potential pathways for synthesizing heteroaromatic structures from similar acetamide derivatives (Craig, King, Kley, & Mountford, 2005).

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-15-8-11(13)12-7-10(14-2)9-5-4-6-16-9/h4-6,10H,3,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVBBANIZAFJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.